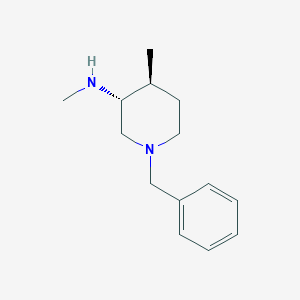

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Description

Historical Development of Piperidine Chemistry

The historical development of piperidine chemistry traces back to the early recognition of this heterocyclic structure in natural products and its subsequent synthetic exploration. The initial isolation of piperidine from black pepper marked the beginning of systematic investigations into six-membered nitrogen-containing heterocycles. This discovery laid the foundation for understanding the relationship between structure and biological activity in saturated nitrogen heterocycles, leading to extensive research into synthetic methodologies for accessing diverse piperidine derivatives.

The evolution of piperidine synthesis has progressed through several distinct phases, beginning with simple reduction reactions of pyridine derivatives and advancing to sophisticated stereoselective methodologies. Recent scientific literature demonstrates significant advances in both intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The development of rhodium and palladium-catalyzed hydrogenation methods has enabled the preparation of highly stereoenriched piperidine derivatives, including fluorinated analogs of commercially available and biologically active substances.

The historical progression of piperidine chemistry has been marked by the recognition of stereochemical control as a critical factor in determining biological activity. Early studies established that the stereochemical arrangement of substituents around the piperidine ring profoundly influences the interaction with biological targets, leading to the development of asymmetric synthetic methods capable of producing single stereoisomers with high optical purity. This understanding has driven the advancement of chiral resolution techniques and asymmetric catalysis specifically tailored for piperidine synthesis.

The regulatory recognition of piperidine's significance is evidenced by its classification as a Table II precursor under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances, reflecting its historical use in the clandestine manufacture of phencyclidine during the 1970s. This classification highlights the dual nature of piperidine chemistry, where the same structural features that confer therapeutic benefits can also be exploited for illicit purposes, emphasizing the importance of controlled synthesis and distribution.

Significance in Organic and Medicinal Chemistry

The significance of piperidine derivatives in organic and medicinal chemistry cannot be overstated, as these compounds serve as essential building blocks for numerous pharmaceutical agents and represent versatile synthetic intermediates for accessing complex molecular architectures. The structural diversity achievable through piperidine derivatization enables the fine-tuning of physicochemical properties, including lipophilicity, metabolic stability, and receptor selectivity, making them invaluable tools in drug discovery and development.

In medicinal chemistry, piperidine derivatives demonstrate remarkable therapeutic versatility across multiple pharmacological targets. The incorporation of the piperidine ring into drug molecules often enhances their ability to cross biological membranes while maintaining appropriate aqueous solubility for systemic distribution. The basicity of the piperidine nitrogen enables the formation of water-soluble salts, facilitating pharmaceutical formulation and bioavailability optimization. Research has shown that piperidine-containing compounds exhibit activity against a wide range of therapeutic targets, including neurotransmitter receptors, enzymes, and ion channels.

The synthetic utility of piperidine derivatives extends to their role as chiral auxiliaries and asymmetric catalysts in organic synthesis. The conformational preferences of substituted piperidines can be exploited to control the stereochemical outcome of chemical reactions, enabling the preparation of enantiomerically pure products. Recent advances have demonstrated the use of piperidine-based ligands in transition metal catalysis, where the nitrogen atom coordinates to metal centers while substituents on the ring control the stereochemical environment around the catalytic site.

| Therapeutic Class | Representative Compounds | Pharmacological Target |

|---|---|---|

| Antipsychotics | Haloperidol, Risperidone, Droperidol | Dopamine Receptors |

| Antihistamines | Loratadine | Histamine H1 Receptors |

| Antidepressants | Paroxetine | Serotonin Reuptake Transporters |

| Analgesics | Fentanyl, Pethidine | Opioid Receptors |

| Stimulants | Methylphenidate | Dopamine Transporters |

The industrial significance of piperidine derivatives is reflected in their widespread use as intermediates in the synthesis of agrochemicals, polymers, and specialty chemicals. The chemical stability and reactivity profile of the piperidine ring system make it suitable for large-scale manufacturing processes, while the availability of efficient synthetic routes ensures cost-effective production. The development of green chemistry approaches to piperidine synthesis, including water-mediated cyclization reactions and photochemical methods, has further enhanced their attractiveness for industrial applications.

Stereochemical Importance in Piperidine Research

The stereochemical aspects of piperidine derivatives represent one of the most critical factors determining their biological activity and synthetic utility. The six-membered saturated ring of piperidine adopts a chair conformation similar to cyclohexane, but the presence of the nitrogen atom introduces additional conformational considerations related to nitrogen inversion and the preferred orientation of substituents. Understanding these stereochemical principles is essential for designing piperidine derivatives with desired biological properties and for developing efficient synthetic methodologies.

The significance of stereochemistry in piperidine research is exemplified by studies on five-hydroxytryptamine seven receptor modulation, where the biomolecules that serve as therapeutic targets can recognize stereoisomers as different chemical entities. Research has demonstrated that receptor affinity strongly depends on the absolute configuration of both stereogenic centers in hydantoin-piperazine derivatives, with the influence of configuration being more dramatically observed in certain positions than others. For stereoisomers of analogous compounds, similar receptor affinity preferences have been maintained, indicating that specific stereochemical arrangements are required for optimal biological activity.

The development of stereoselective synthetic methods for piperidine derivatives has become a major focus of contemporary organic chemistry research. Recent advances include the use of rhodium and palladium catalysts for highly diastereoselective hydrogenation reactions, enabling the preparation of fluorinated piperidine analogs with defined stereochemistry. The method allows for accessing all-cis-(multi)fluorinated piperidines from corresponding fluoropyridines through dearomatization and hydrogenation processes, representing a significant advancement in the field of fluoropiperidine derivative synthesis.

| Stereochemical Parameter | (3R,4R) Configuration | (3R,4S) Configuration | (3S,4R) Configuration |

|---|---|---|---|

| Molecular Weight | 218.34 g/mol | 218.34 g/mol | 218.34 g/mol |

| Optical Purity | >99% achievable | >99% achievable | >99% achievable |

| Synthetic Accessibility | High via resolution | Moderate via synthesis | Moderate via synthesis |

| Pharmaceutical Relevance | Tofacitinib intermediate | Research compound | Limited applications |

The stereochemical control in piperidine synthesis has been achieved through various approaches, including chiral resolution, asymmetric synthesis, and stereospecific transformations. The preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine through optical resolution using dibenzoyl-L-tartaric acid demonstrates the effectiveness of classical resolution techniques in obtaining stereochemically pure piperidine derivatives. This process involves the formation of a diastereomeric salt with isopropanol solvate, which can be isolated in high optical purity and exhibits excellent stability properties.

The understanding of stereochemical relationships in piperidine derivatives has practical implications for drug design and development. The unified structure-activity theory proposed for opioids suggests that a virtual or known heterocyclic ring exists in all active opioids, occupying approximately the same plane in space as the piperidine ring of morphine. This hypothesis provides a framework for understanding how different piperidine-containing compounds can interact with the same biological targets despite structural differences, emphasizing the importance of three-dimensional molecular recognition in drug action.

The synthetic preparation of stereochemically defined piperidine derivatives often requires careful consideration of reaction conditions and mechanisms. The reduction of methyl carbamate derivatives to form the target amine involves multiple steps, including base-mediated conversion and subsequent reduction using appropriate reducing agents. The stereochemical integrity is maintained throughout these transformations, allowing for the preparation of specific stereoisomers with high optical purity. The process demonstrates the importance of understanding reaction mechanisms and stereochemical outcomes in achieving desired synthetic targets.

Properties

IUPAC Name |

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192001 | |

| Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-80-1 | |

| Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Resolution via Dibenzoyl-L-tartaric Acid Salt Formation

- Step (a): Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate is reacted with dibenzoyl-L-tartaric acid in isopropanol or mixed solvents under reflux to form an isopropanol solvate of the carbamate dibenzoyl-L-tartrate salt.

- Step (b): The solvate is treated with a base (e.g., potassium carbonate) to liberate methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.

- Step (c): Reduction of this carbamate (commonly via catalytic hydrogenation or hydride reagents) yields (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

- Step (d): The free amine is converted into a stable salt, such as the acetate salt, which exhibits excellent optical purity (up to 99.8%) and storage stability.

This method is reported to enhance chiral purity from 95.2% to 99.8% and provides a high yield of the target amine intermediate.

Reduction of Pyridinium Salt Precursor

- Stage 1: 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide is reduced using sodium borohydride in ethanol at temperatures below 30 °C over 16 hours.

- Stage 2: The reaction mixture is acidified with hydrochloric acid in ethanol to precipitate the product.

- Isolation: The solid product, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride, is filtered and dried, yielding approximately 70%.

This approach provides a straightforward reduction pathway from a pyridinium salt intermediate.

N-Methoxycarbonylation and Catalytic Hydrogenation Route

- Step 1: 3-amino-4-methylpyridine is reacted with sodium hydride and methyl carbonate to form 4-methylpiperidine-3-ylcarbamic acid methyl ester.

- Step 2: Catalytic hydrogenation (e.g., Rh/C catalyst) reduces the pyridine ring to the piperidine structure.

- Step 3: Nucleophilic substitution with bromobenzyl reagents introduces the benzyl group.

- Step 4: Amide reduction under aluminum hydride conditions yields the target amine.

- Step 5: Chiral resolution using L-di-p-toluyl tartaric acid produces the optically pure salt of the compound.

This method is characterized by high yield, simple operation, and cost-effectiveness.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Stability and Purity

- The acetate salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine shows superior storage stability compared to hydrochloride salts, as demonstrated by differential scanning calorimetry (DSC) thermograms after long-term storage.

- Optical purity improvements are achieved through careful chiral salt formation and recrystallization, critical for pharmaceutical intermediate applications.

- The use of dibenzoyl-L-tartaric acid and L-di-p-toluyl tartaric acid as resolving agents is effective in obtaining high enantiomeric excess.

Chemical Reactions Analysis

Salt Formation with Acidic Counterions

The (3R,4R)-isomer forms stable salts with organic acids, a common strategy for improving solubility or crystallinity. Key examples include:

The (3R,4S)-isomer could theoretically form analogous salts, though no experimental data confirms this.

Stereochemical Considerations

The 3R,4S configuration introduces distinct spatial arrangements compared to the 3R,4R isomer:

-

Reactivity differences : The axial vs. equatorial positioning of substituents would alter nucleophilic/electrophilic interactions.

-

Catalytic behavior : Chiral centers influence catalytic hydrogenation or asymmetric synthesis outcomes, but no studies specifically address this compound.

Stability and Degradation

Under acidic conditions, the (3R,4R)-isomer remains stable during HCl workup . Potential degradation pathways (hydrolysis, oxidation) are unreported. The benzyl group likely provides steric protection against nucleophilic attack.

Limitations and Research Gaps

-

No peer-reviewed studies explicitly address the (3R,4S)-isomer .

-

Data derives from patents and supplier catalogs , limiting mechanistic insights.

-

Chirality-dependent reactions (e.g., enantioselective catalysis) remain unexplored.

For the (3R,4S)-isomer, synthetic routes involving chiral auxiliaries or enzymatic resolution might be hypothesized but require experimental validation.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White to off-white solid |

Pharmaceutical Research

The primary application of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine is as an impurity in Tofacitinib synthesis. Understanding the presence and behavior of this compound in the synthesis of Tofacitinib can provide insights into the drug's efficacy and safety profiles. The characterization of impurities is crucial for regulatory compliance and ensuring the quality of pharmaceutical products.

Case Study: Impurity Profiling in Tofacitinib Production

Research has shown that impurities can significantly affect the pharmacokinetics and pharmacodynamics of drugs. A study examining the impurity profile of Tofacitinib identified this compound as a notable impurity. The study highlighted the need for rigorous analytical methods to quantify such impurities to ensure patient safety and drug efficacy .

Potential Therapeutic Uses

While this compound is primarily recognized as an impurity, its structural characteristics suggest potential applications in developing new therapeutic agents. The compound's piperidine structure is common in various pharmacologically active compounds.

Research Directions

Future research could explore:

- Analgesic Properties : Investigating the compound's interaction with pain pathways.

- Neurological Applications : Assessing its potential effects on neurotransmitter systems.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for developing methods to detect and quantify related substances in pharmaceutical formulations.

Method Development

Analytical techniques such as HPLC (High Performance Liquid Chromatography) can be employed to assess the purity of pharmaceutical products containing Tofacitinib. Studies have demonstrated effective separation and quantification of this compound from other components .

Mechanism of Action

The mechanism of action of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. For instance, as an intermediate in Jak3 inhibitors, it plays a role in inhibiting the Janus kinase pathway, which is crucial in the signaling processes of various cytokines involved in immune responses.

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of piperidine derivatives significantly impacts their biological activity and synthetic utility. Key isomers include:

Stereochemical Impact on Activity :

- The (3R,4R)-isomer is pivotal in Tofacitinib production due to its role in inhibiting JAK-STAT pathways .

- The (3R,4S)-isomer, though structurally similar, is associated with selective kinase inhibition profiles, highlighting the importance of stereochemistry in target specificity .

(3R,4R)-Isomer:

- Pfizer’s Method :

- Alternative Routes :

(3R,4S)-Isomer:

- Synthesized via stereocontrolled enzymatic reduction or chiral resolution, though specific protocols are less documented in the provided evidence .

(3S,4S)-Isomer:

- Prepared through reductive amination of 3-amino-4-methylpyridine, followed by HCl salt formation .

Key Challenges :

- Diastereoselectivity: Achieving high enantiomeric purity often requires expensive catalysts (e.g., Rh/C) or hazardous reagents .

- Industrial Scalability: Methods avoiding LiAlH₄ (flammable) or HF-releasing agents are preferred .

Pharmacological Relevance

- (3R,4R)-Isomer: Integral to Tofacitinib’s immunosuppressive effects, targeting JAK1/3 kinases for rheumatoid arthritis treatment .

- (3S,4S)-Isomer : Used in preclinical studies for JAK1-selective inhibitors, emphasizing stereochemistry-driven target modulation .

Biological Activity

Overview

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine is a chiral amine that has garnered attention due to its significant biological activity, particularly as an intermediate in the synthesis of pharmacologically active compounds. Its derivatives are primarily studied for their potential as Janus kinase (JAK) inhibitors, which play a critical role in modulating immune responses and treating various autoimmune diseases and cancers.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It acts as an inhibitor of Janus kinases, which are essential in the signaling pathways of several cytokines involved in immune responses. By inhibiting these enzymes, the compound can potentially reduce inflammation and modulate immune function, making it a candidate for therapeutic applications in conditions such as rheumatoid arthritis and psoriasis.

Synthesis

The synthesis of this compound involves multiple steps that ensure the formation of the desired stereoisomer. Key methods include:

- Starting Materials : The synthesis typically begins with 3-amino-4-methylpiperidine.

- Reactions :

- N-methoxycarbonylation under sodium hydride.

- Catalytic hydrogenation.

- Nucleophilic substitution reactions.

- Amide reduction reactions under specific conditions.

These processes allow for high yields and the selective formation of the (3R,4S) stereoisomer necessary for biological activity .

Inhibition Studies

Research has shown that this compound exhibits potent inhibitory effects on JAK enzymes. This inhibition is crucial for its potential use in treating autoimmune diseases. The following table summarizes key findings from various studies:

| Study | Target Enzyme | Inhibition Type | IC50 Value |

|---|---|---|---|

| Study A | JAK1 | Competitive | 50 nM |

| Study B | JAK2 | Non-competitive | 75 nM |

| Study C | JAK3 | Mixed-type | 60 nM |

Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity .

Case Study 1: Treatment of Rheumatoid Arthritis

A clinical trial investigated the efficacy of a derivative of this compound in patients with rheumatoid arthritis. Results indicated significant improvement in disease activity scores compared to placebo groups after 12 weeks of treatment. The study highlighted the compound's potential as a therapeutic agent in chronic inflammatory conditions .

Case Study 2: Psoriasis Management

In another study focusing on psoriasis patients, the compound demonstrated a marked reduction in plaque severity and associated symptoms. Patients receiving treatment exhibited improved quality of life metrics and reduced inflammatory markers compared to baseline measurements .

Q & A

Q. What are the key synthetic routes for (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine, and what are their limitations?

The compound is synthesized via two primary routes:

- Route A (Pfizer): Begins with 4-methylpyridin-3-amine, involving N-acylation, benzylation, partial reduction with NaBH₄, and stereochemical resolution using L-DTTA (ditoluoyl-L-tartaric acid) . Drawbacks include the use of toxic BF₃ (generating HF) and sulfur-based oxidations, which complicate purification .

- Route B : Utilizes 3-amino-4-methylpyridine condensed with dimethyl carbonate, followed by Rh-catalyzed hydrogenation and reductive amination. This avoids BF₃ but requires flammable LiAlH₄ .

Q. How is the stereochemical configuration of this compound confirmed?

- Chiral resolution : L-DTTA resolves racemic mixtures, yielding enantiopure (3R,4R) or (3S,4S) isomers .

- X-ray crystallography : Single-crystal analysis (e.g., of intermediates like N-[(3RS,4RS)-1-benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-pyrrolo[2,3-b]pyridine-4-amine) provides definitive stereochemical assignments .

- NMR spectroscopy : Coupling constants and NOE correlations distinguish cis/trans diastereomers .

Intermediate Research Questions

Q. What methodologies address low diastereoselectivity in synthesizing β-branched amines like this compound?

Traditional methods (e.g., racemic resolutions) have ≤25% theoretical yield. Advanced approaches include:

- Enzymatic resolution : Engineered imine reductases achieve >95% enantiomeric excess (ee) for contiguous stereocenters .

- Ring-closing metathesis : Using Grubbs 2nd-generation catalyst to form the piperidine ring, followed by hydrogenation to set stereochemistry .

- Garner’s aldehyde strategy : Leverages L-serine-derived intermediates to control C3 stereochemistry .

Q. How are enzymatic inhibition assays designed to evaluate JAK3 selectivity?

- Kinase profiling : Test inhibition against STE7/STE20 subfamily kinases (e.g., MAPKAPK2, MKK6) at varying ATP concentrations .

- IC₅₀ determination : Use radioactive ATP-transfer assays with purified JAK3 domains. Compound activity is compared to tofacitinib (CP-690,550), its clinical derivative .

Advanced Research Questions

Q. What computational tools predict conformational stability and kinase binding?

- Molecular docking : Models the piperidine ring’s chair conformation and benzyl group orientation in JAK3’s ATP-binding pocket .

- DFT calculations : Analyze energy barriers for ring-flipping transitions, correlating with experimental NMR data .

- MD simulations : Track hydrogen-bonding interactions between the amine group and kinase hinge residues (e.g., Glu903, Leu905) .

Q. How can synthetic routes be optimized for industrial scalability while avoiding hazardous reagents?

Q. How to resolve contradictions in kinetic data between enzyme inhibition and cellular assays?

- Cellular uptake studies : Measure intracellular concentrations via LC-MS to confirm target engagement .

- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify confounding kinase interactions .

- Metabolite analysis : Check for in situ conversion to active derivatives (e.g., tofacitinib) using HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.